molecular formula C25H29NO5 B4088822 N-CYCLOHEXYL-N-ETHYL-2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE

N-CYCLOHEXYL-N-ETHYL-2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE

Cat. No.: B4088822
M. Wt: 423.5 g/mol
InChI Key: GSXPQEFQNHACQK-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-N-ETHYL-2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE is a synthetic organic compound with the molecular formula C25H29NO5. It is characterized by the presence of a benzo[c]chromen-3-yl moiety, which is a derivative of coumarin, a class of compounds known for their diverse biological activities

Properties

IUPAC Name

N-cyclohexyl-N-ethyl-2-(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO5/c1-4-26(17-8-6-5-7-9-17)23(27)15-30-22-13-12-20-19-11-10-18(29-3)14-21(19)25(28)31-24(20)16(22)2/h10-14,17H,4-9,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXPQEFQNHACQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)COC2=C(C3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-N-ETHYL-2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the benzo[c]chromen-3-yl intermediate: This step involves the cyclization of a suitable precursor, such as 4-methyl-7-hydroxycoumarin, under acidic conditions.

    Etherification: The intermediate is then subjected to etherification with an appropriate alkylating agent, such as 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl bromide, in the presence of a base like potassium carbonate.

    Amidation: The final step involves the reaction of the etherified intermediate with N-cyclohexyl-N-ethylamine under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-N-ETHYL-2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups on the benzo[c]chromen-3-yl moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzo[c]chromen-3-yl moiety can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-N-ETHYL-2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE involves its interaction with specific molecular targets:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-CYCLOHEXYL-N-ETHYL-2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-CYCLOHEXYL-N-ETHYL-2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE

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